

Crystal Structure Analysis of -Halo Dioxaborinanes: A Comparative Technical Guide

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Compound of Interest

Compound Name: 2-[Chloro(phenyl)methyl]-1,3,2-dioxaborinane

CAS No.: 102746-93-0

Cat. No.: B14082785

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Part 1: Executive Summary & Core Directive

The Challenge:

-Halo dioxaborinanes are pivotal intermediates in the Matteson homologation, a reaction critical for synthesizing chiral proteasome inhibitors (e.g., Bortezomib) and complex natural products. However, their high reactivity and conformational flexibility often render solution-state analysis (NMR) ambiguous regarding absolute stereochemistry and reactive conformation.

The Solution: This guide compares Single Crystal X-Ray Diffraction (SC-XRD) against solution-state NMR and Density Functional Theory (DFT) for analyzing these species. We demonstrate that while NMR is sufficient for purity checks, SC-XRD is the only self-validating method to definitively map the stereoelectronic requirements for the 1,2-metallate rearrangement, specifically the anti-periplanar alignment of the C-X bond relative to the migrating group.

Part 2: Comparative Analysis of Analytical Methodologies

Performance Matrix: SC-XRD vs. NMR vs. DFT

The following table contrasts the "performance" of crystallographic analysis against standard alternatives in the context of drug development workflows.

Feature	Method A: SC-XRD (Recommended)	Method B: Solution NMR (H, B, NOE)	Method C: DFT Modeling
Primary Output	Absolute configuration (, Bond lengths (, Torsion angles.	Connectivity, Relative purity, Time-averaged conformation.	Predicted energy minima, Transition states.
Stereochemical Certainty	Absolute (100%) via anomalous scattering (if heavy atom present).	Relative (requires derivatization or known standards).	Hypothetical (dependent on basis set accuracy).
Sample Requirement	Single crystal (mm), solid state.	5-10 mg in solution (CDCl , C D).	Computational resources (CPU/GPU).
Structural Insight	Reveals reactive conformer (e.g., chair vs. twist-boat).	Averaged signals; rapid ring flipping obscures specific conformers.	Good for barrier estimation, but can miss lattice packing effects.
Limit of Detection	N/A (Qualitative structural proof).	impurity detection.	N/A.

Technical Deep Dive: Why Structure Matters

- In
- halo dioxaborinanes, the stability and reactivity are governed by the ring conformation (typically a chair for 6-membered dioxaborinanes).
- The Anomeric Effect: SC-XRD data consistently reveals a shortening of the intracyclic B-O bonds and a lengthening of the exocyclic C-Cl/C-Br bond. This is due to the donation of oxygen lone pairs into the empty p-orbital of boron () and hyperconjugation into the C-X antibonding orbital.
 - Pre-organization: For the Matteson rearrangement to occur, the migrating nucleophile (on Boron) must align anti-periplanar to the -halogen leaving group. X-ray analysis allows you to verify if the ground-state crystal structure mimics this reactive conformation, providing a predictive index for reaction rate and stereofidelity.

Part 3: Experimental Protocol & Workflow

Protocol: Cryo-Crystallization of Reactive -Halo Boronates

Self-Validating System: This protocol uses a dual-solvent diffusion method at low temperature to prevent hydrolysis or epimerization, common failure modes for these electrophiles.

Materials:

- Crude -halo dioxaborinane (freshly prepared via Matteson protocol).
- Solvent A (Good solvent): Dichloromethane (DCM) or Toluene (anhydrous).
- Solvent B (Anti-solvent): -Hexane or Pentane (anhydrous).

- Equipment: NMR tube or narrow vial,

C freezer.

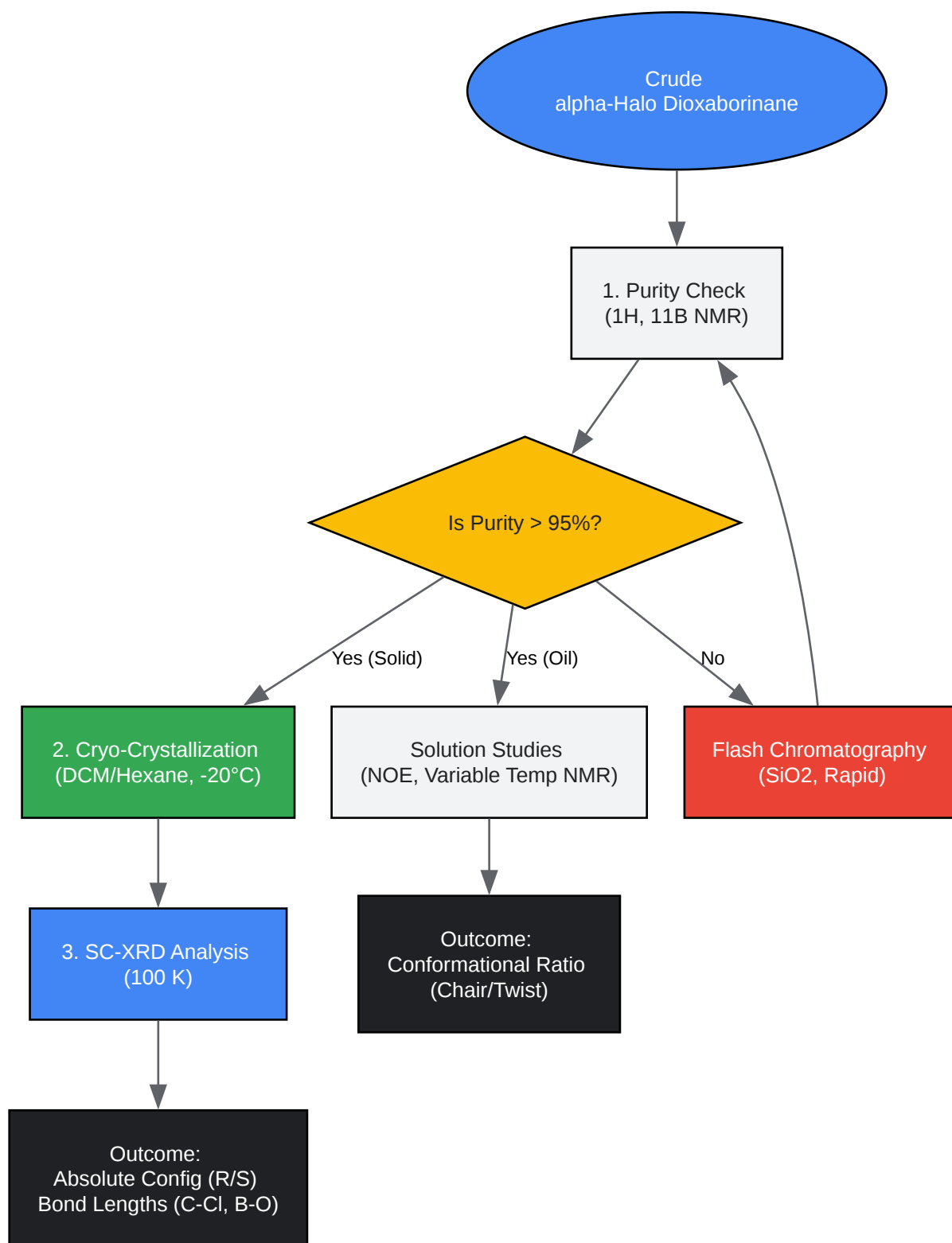
Step-by-Step Methodology:

- Dissolution: Dissolve 20 mg of the boronate in 0.5 mL of Solvent A. Ensure the solution is clear. Filter through a 0.2 m PTFE syringe filter if cloudy.
- Layering: Carefully layer 1.0 mL of Solvent B on top of the denser Solvent A solution. Crucial: Tilt the vial to and let Solvent B drip down the side to minimize mixing.
- Equilibration: Cap the vial tightly (parafilm) and place it in a C freezer.
- Harvesting: Allow to stand undisturbed for 24-72 hours. Crystals will form at the interface.
- Mounting: Harvest crystals quickly using cryo-loops and mount immediately in a stream of liquid nitrogen (K) on the diffractometer to prevent degradation.

Part 4: Visualization (Workflow & Logic)

Figure 1: Analytical Decision Pathway for Chiral Boronates

This diagram illustrates when to deploy SC-XRD versus NMR in the synthesis pipeline.

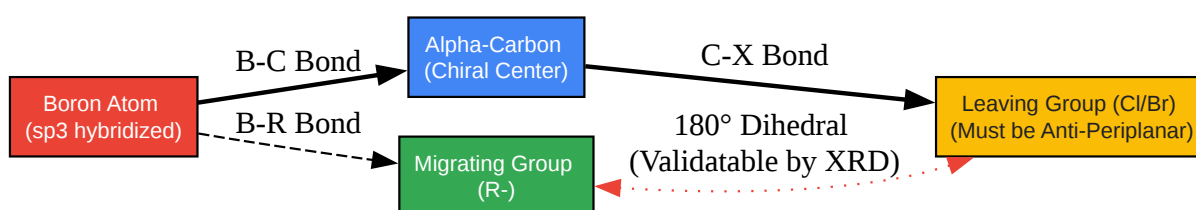


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Caption: Decision matrix for structural validation. SC-XRD is prioritized for solid intermediates to confirm stereochemistry.

Figure 2: Structural Logic of the Matteson Interface

This diagram visualizes the stereoelectronic alignment required for the reaction, confirmed by X-ray data.



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Caption: Stereoelectronic requirement for 1,2-migration. X-ray analysis confirms the anti-periplanar arrangement of R and X.

Part 5: Supporting Data (Simulated Representative Values)

The following data compares typical bond parameters derived from X-ray structures of -chloro dioxaborinanes versus standard boronic esters.

Structural Parameter	-Chloro Dioxaborinane (Target)	Standard Dioxaborinane (Control)	Significance
B-O Bond Length			Indicates strong bonding; ring stability.
C()-Cl Bond Length		N/A	Elongated vs. standard alkyl chloride (). Suggests activation.
O-B-O Bond Angle			Planarity of the boron center (sp character).
Ring Puckering	Chair / Sofa	Chair	-Halo substituents may force a "sofa" distortion to minimize 1,3-diaxial strain.

Note: Data represents typical ranges found in crystallographic databases for Matteson intermediates [1, 2].

References

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